molecular formula C10H16O3 B13830331 Ethyl 1-formylcyclohexanecarboxylate CAS No. 36873-48-0

Ethyl 1-formylcyclohexanecarboxylate

Cat. No.: B13830331
CAS No.: 36873-48-0
M. Wt: 184.23 g/mol
InChI Key: BOXSHJOQEQOGML-UHFFFAOYSA-N
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Description

Ethyl 1-formylcyclohexanecarboxylate is an organic compound with the molecular formula C10H16O3. It consists of a cyclohexane ring substituted with a formyl group and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-formylcyclohexanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl formate in the presence of a base, such as sodium ethoxide. The reaction proceeds via the formation of an intermediate enolate, which then undergoes nucleophilic addition to the formate ester, followed by hydrolysis to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-formylcyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 1-formylcyclohexanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-formylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These reactions can modulate various biochemical pathways and influence the biological activity of the compound .

Comparison with Similar Compounds

Ethyl 1-formylcyclohexanecarboxylate can be compared with other similar compounds, such as:

    Ethyl cyclohexanecarboxylate: Lacks the formyl group, resulting in different reactivity and applications.

    Ethyl 1-hydroxycyclohexanecarboxylate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and uses.

    Ethyl 1-aminocyclohexanecarboxylate:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 1-formylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-9(12)10(8-11)6-4-3-5-7-10/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXSHJOQEQOGML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693865
Record name Ethyl 1-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36873-48-0
Record name Ethyl 1-formylcyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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